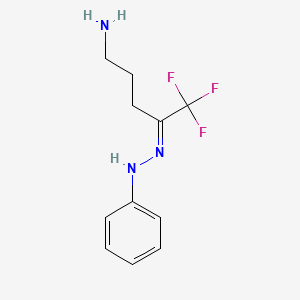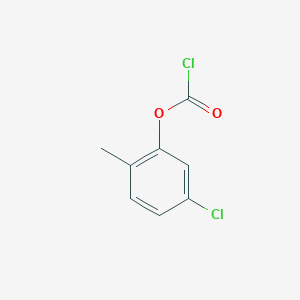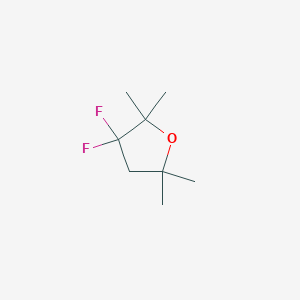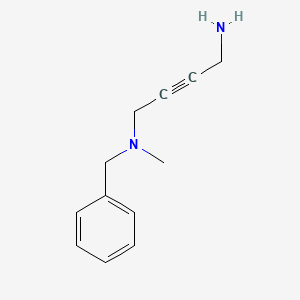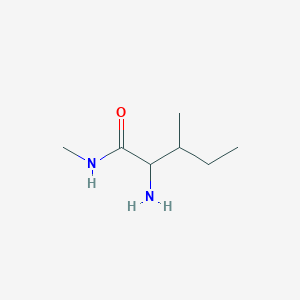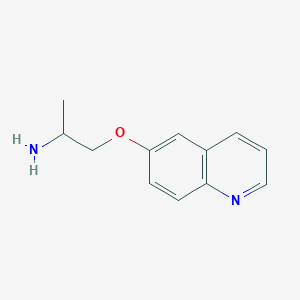
6-(2-Aminopropoxy)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Aminopropoxy)quinoline is a derivative of quinoline, an aromatic nitrogen-containing heterocyclic compound. Quinolines are known for their wide range of biological activities and applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Aminopropoxy)quinoline typically involves the reaction of 6-hydroxyquinoline with 2-aminopropyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production methods for quinoline derivatives often involve green and sustainable processes. These methods may include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . For example, a one-pot reaction involving aromatic amines, aldehydes, and phenylacetylene in the presence of a catalyst can be used to produce quinoline derivatives efficiently .
Chemical Reactions Analysis
Types of Reactions: 6-(2-Aminopropoxy)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert quinoline derivatives to tetrahydroquinolines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and tetrahydroquinolines .
Scientific Research Applications
6-(2-Aminopropoxy)quinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(2-Aminopropoxy)quinoline involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to DNA, enzymes, and receptors, affecting their function.
Pathways Involved: It can inhibit the activity of enzymes involved in DNA replication and repair, leading to cell death in cancer cells.
Comparison with Similar Compounds
Quinoline: The parent compound, known for its broad range of biological activities.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Ciprofloxacin: An antibiotic that contains a quinoline moiety.
Uniqueness: 6-(2-Aminopropoxy)quinoline is unique due to the presence of the aminopropoxy group, which enhances its solubility and biological activity compared to other quinoline derivatives .
Properties
Molecular Formula |
C12H14N2O |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
1-quinolin-6-yloxypropan-2-amine |
InChI |
InChI=1S/C12H14N2O/c1-9(13)8-15-11-4-5-12-10(7-11)3-2-6-14-12/h2-7,9H,8,13H2,1H3 |
InChI Key |
VRYAFCMQQZTEIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC1=CC2=C(C=C1)N=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


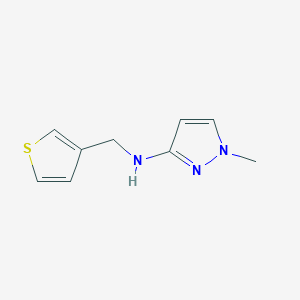
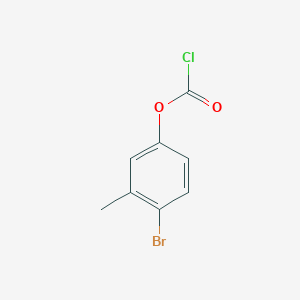
![2-Chloro-N-[3-methyl-5-(propan-2-yloxy)phenyl]propanamide](/img/structure/B13231614.png)
![6-Cyclopropylimidazo[1,2-a]pyrazine-3-carbaldehyde](/img/structure/B13231620.png)
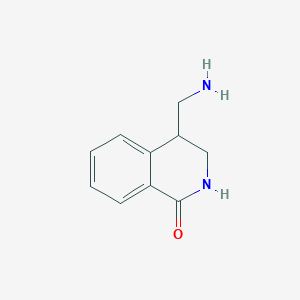
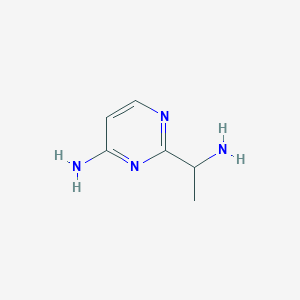
![[3-(4-Bromophenyl)pyrrolidin-3-yl]methanol](/img/structure/B13231650.png)

